(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 1006964-56-2
Cat. No.: VC4369059
Molecular Formula: C22H24N2O6S2
Molecular Weight: 476.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006964-56-2 |
|---|---|
| Molecular Formula | C22H24N2O6S2 |
| Molecular Weight | 476.56 |
| IUPAC Name | methyl 2-[6-ethyl-2-[3-(4-methoxyphenyl)sulfonylpropanoylimino]-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C22H24N2O6S2/c1-4-15-5-10-18-19(13-15)31-22(24(18)14-21(26)30-3)23-20(25)11-12-32(27,28)17-8-6-16(29-2)7-9-17/h5-10,13H,4,11-12,14H2,1-3H3 |
| Standard InChI Key | VUUPXIXONAQEFT-GHVJWSGMSA-N |
| SMILES | CCC1=CC2=C(C=C1)N(C(=NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC)S2)CC(=O)OC |
Introduction
(E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with a specific chemical structure and potential applications in various fields. The compound has a CAS number of 1006964-56-2 and a molecular formula of C22H24N2O6S2, indicating its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms .
Synthesis and Preparation
While specific synthesis details for this compound are not readily available in the provided sources, compounds with similar structures often involve multi-step synthesis processes. These processes typically include reactions such as condensation, substitution, and esterification, using reagents like aldehydes, amines, and carboxylic acids or their derivatives.
Potential Applications
Although specific applications of (E)-methyl 2-(6-ethyl-2-((3-((4-methoxyphenyl)sulfonyl)propanoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate are not detailed in the available literature, compounds with similar structures are often explored for their biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The presence of a sulfonyl group and an imino linkage suggests potential bioactivity, as these functional groups are known to interact with biological targets.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its synthesis optimization, biological activity screening, and structural modification to enhance its potential applications. Techniques like molecular docking and in vitro assays could be employed to evaluate its efficacy as a therapeutic agent.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume